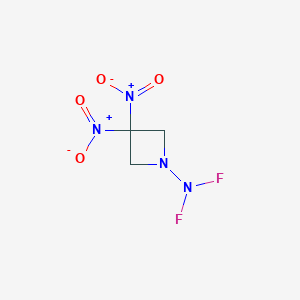
N,N-difluoro-3,3-dinitroazetidin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-difluoro-3,3-dinitroazetidin-1-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it a valuable compound in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of N-F fluorinating agents, which are known for their ease of handling and effectiveness in introducing fluorine atoms into organic molecules . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of N,N-difluoro-3,3-dinitroazetidin-1-amine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure the safety and purity of the final product, often requiring multiple purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-difluoro-3,3-dinitroazetidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield N,N-diamino-3,3-difluoroazetidine, while substitution reactions can introduce various functional groups into the azetidine ring.
Applications De Recherche Scientifique
N,N-difluoro-3,3-dinitroazetidin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying fluorine’s effects on biological systems.
Industry: Used in the production of specialty chemicals and materials with enhanced properties
Mécanisme D'action
The mechanism by which N,N-difluoro-3,3-dinitroazetidin-1-amine exerts its effects involves the interaction of its fluorine atoms with molecular targets. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon and other elements, influencing the compound’s reactivity and stability. The pathways involved may include the formation of stable intermediates that facilitate further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-fluoro-2-pyridone
- N-fluoro-N-alkylarenesulfonamides
- N-fluoropyridinium salts
- N-fluoroquinuclidium salts
Uniqueness
N,N-difluoro-3,3-dinitroazetidin-1-amine is unique due to its specific combination of fluorine and nitro groups within the azetidine ring. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
167558-49-8 |
|---|---|
Formule moléculaire |
C3H4F2N4O4 |
Poids moléculaire |
198.09 g/mol |
Nom IUPAC |
N,N-difluoro-3,3-dinitroazetidin-1-amine |
InChI |
InChI=1S/C3H4F2N4O4/c4-9(5)6-1-3(2-6,7(10)11)8(12)13/h1-2H2 |
Clé InChI |
ORFOEWYZYVRZGR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1N(F)F)([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


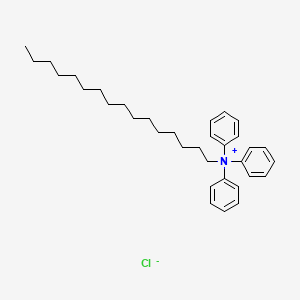
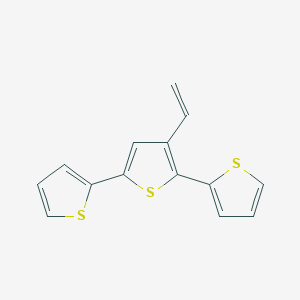
![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
![N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14275262.png)
![2-[9-(4-Hydroxyphenyl)-9H-fluoren-9-yl]phenol](/img/structure/B14275263.png)
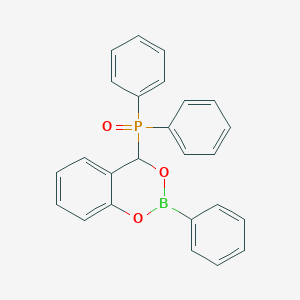
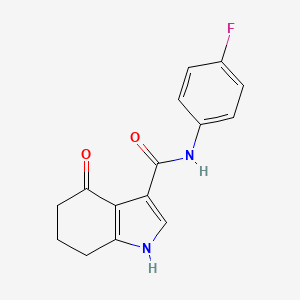
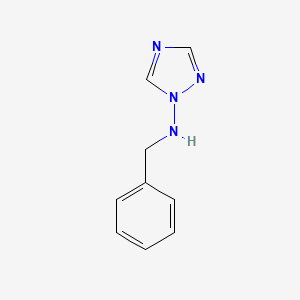
![3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14275287.png)
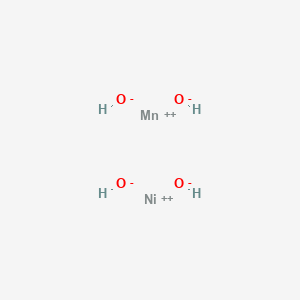
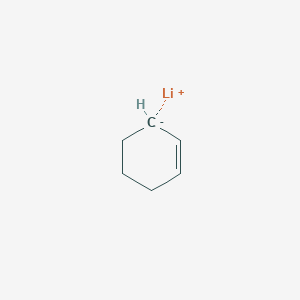
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)
![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)
